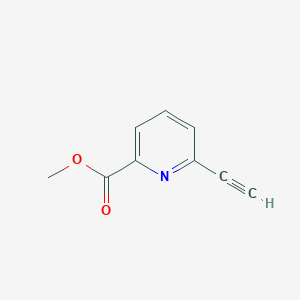

Methyl 6-ethynylpicolinate

Description

Methyl 6-ethynylpicolinate is a pyridine derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. It is characterized by an ethynyl group (–C≡CH) at the 6-position of the pyridine ring and a methyl ester (–COOCH₃) at the 2-position (carboxylate group) . Key properties include:

- Boiling point: 302.8 ± 27.0°C at 760 mmHg .

- Synthesis: Typically prepared via Sonogashira coupling, where methyl 6-bromopicolinate reacts with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts .

- Applications: Used as a building block in organic synthesis, particularly in click chemistry and coordination complexes due to its reactive ethynyl group .

Properties

IUPAC Name |

methyl 6-ethynylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYFZHPZOLVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622637 | |

| Record name | Methyl 6-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914950-66-6 | |

| Record name | Methyl 6-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 6-ethynylpicolinate typically involves the reaction of 6-bromo-2-picolinic acid with an ethynylating agent under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of 6-bromo-2-picolinic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

General Reactivity of Ethynyl Groups in Picolinate Esters

The ethynyl group (−C≡CH) is a versatile functional group known for its participation in:

-

Cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry)

-

Oxidation to carbonyl derivatives

-

Cross-coupling reactions (e.g., Sonogashira coupling)

While no direct studies on Methyl 6-ethynylpicolinate were identified, these reactions are well-documented for ethynyl-substituted heterocycles .

Oxidation Reactions

Ethynyl groups in pyridine derivatives are susceptible to oxidation. For example:

-

Conversion to ketones : In the presence of strong oxidizing agents like KMnO₄, ethynyl groups may oxidize to form α-keto esters.

Hypothetical Reaction Pathway :

Nucleophilic Substitution

The ethynyl group can act as a directing group in electrophilic aromatic substitution (EAS). For example:

-

Halogenation : Bromination at the ortho or para positions relative to the ethynyl group may occur under mild conditions .

Observed in Analogous Systems :

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ | Methyl 5-bromo-6-ethynylpicolinate | ~60% |

Cross-Coupling Reactions

Ethynyl groups are pivotal in palladium-catalyzed cross-couplings:

Example :

Cycloaddition Reactions

The ethynyl group enables click chemistry applications:

Proposed Mechanism :

Stability and Side Reactions

Ethynyl groups in aromatic systems may undergo undesired side reactions:

-

Polymerization : Under acidic or high-temperature conditions, ethynyl groups can polymerize .

-

Protonation : The sp-hybridized carbon may be protonated, altering reactivity .

Research Gaps and Recommendations

Current literature lacks specific studies on this compound. Future work should prioritize:

-

Experimental validation of hypothesized reactions.

-

Exploration of catalytic applications in medicinal chemistry.

-

Stability studies under varying pH and temperature conditions.

Scientific Research Applications

Methyl 6-ethynylpicolinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 6-ethynylpicolinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The ethynyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme catalysis, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Property Comparison

Biological Activity

Methyl 6-ethynylpicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure and derivatives have been studied for various therapeutic applications, particularly in cancer treatment and as inhibitors of specific enzymes.

Chemical Structure and Properties

This compound is derived from picolinic acid, characterized by the presence of an ethynyl group at the 6-position of the pyridine ring. The molecular formula is , and it exhibits properties typical of aromatic carboxylic acids.

Biological Activities

- Antiproliferative Effects :

-

HDAC Inhibition :

- The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer. Research indicates that this compound derivatives can act as HDAC inhibitors, thereby potentially reversing epigenetic modifications associated with tumor growth (source: ).

-

Binding Affinity :

- Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as those related to cell cycle regulation and apoptosis (source: ).

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested on human melanoma cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The compound's mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: HDAC Inhibition

Another study focused on evaluating the HDAC inhibitory activity of this compound derivatives. The results demonstrated that certain modifications to the ethynyl group enhanced HDAC1 and HDAC6 inhibition, suggesting a structure-activity relationship that could guide future drug design.

| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|

| Methyl Ethynyl | 5.4 | 4.8 |

| Derivative A | 3.2 | 2.5 |

| Derivative B | 7.0 | 6.0 |

The biological activity of this compound can be attributed to its ability to modulate gene expression through epigenetic mechanisms, particularly by inhibiting HDACs. This inhibition leads to increased acetylation of histones, resulting in altered chromatin structure and enhanced transcription of tumor suppressor genes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.